tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of protecting groups such as tert-butyl to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler, more saturated molecules.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole moiety is of particular interest due to its potential to form strong interactions with proteins and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing triazole rings have been investigated for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a triazole moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H23N5O2 |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-5-9(8-18)11-15-10(7-14)16-17-11/h9H,4-8,14H2,1-3H3,(H,15,16,17) |
InChI Key |
BOHMBAXCTRPTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
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